malabaricone-D
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
921757-30-4 |
|---|---|
Molecular Formula |
C21H28O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one;hydrate |
InChI |
InChI=1S/C21H26O5.H2O/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25;/h7,10-14,22,24-26H,1-6,8-9H2;1H2 |
InChI Key |
XBZVLYDIAVIEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O.O |
Origin of Product |
United States |
Chemical Structure and Properties of Malabaricone D
The precise chemical identity of malabaricone-D is defined by its molecular structure and composition.
| Property | Value |
| IUPAC Name | 9-(1,3-benzodioxol-5-yl)-1-(2,6-dihydroxyphenyl)-1-nonanone ontosight.ai |
| Molecular Formula | C22H26O5 ontosight.ai |
| CAS Number | 63335-26-2 ontosight.ai |
The structure of this compound consists of a nonanone backbone. Attached to this chain are a 2,6-dihydroxyphenyl group and a 1,3-benzodioxol-5-yl group. ontosight.ai This unique arrangement of functional groups is believed to be responsible for its potential biological activities. ontosight.ai
Chemical Synthesis and Structural Modifications of Malabaricone D
Total Synthesis Strategies for Malabaricone-D
The total synthesis of the malabaricone family, including this compound, has been successfully achieved through concise and efficient routes. barc.gov.inajou.ac.kr A notable strategy developed for the synthesis of malabaricones B and C was subsequently applied to the total synthesis of other members of the family, such as malabaricone A and D. barc.gov.in A key approach has been developed that allows for the construction of all four diarylnonanoid malabaricones (A–D) starting from three commercially available building blocks in just four steps. ajou.ac.kr This unified and divergent strategy is significant as it facilitates the preparation of structurally diverse malabaricone libraries for further investigation. ajou.ac.kr The core of this approach involves a Sonogashira cross-coupling reaction to connect different aryl groups, followed by a palladium on carbon (Pd/C) promoted reaction that achieves both hydrogenation and hydrogenolysis in a single step to yield the final products. ajou.ac.kr
Several synthetic strategies have been reported for the malabaricone family, initially focusing on the more studied members like malabaricone C before being extended to others, including this compound. One of the earlier syntheses of malabaricone C was described as a lengthy sequence of reactions. acs.orgacs.orgresearchgate.net To overcome this, more efficient methods have been developed.
A prominent and efficient route employs a cross-metathesis reaction as the key step. acs.orgsmolecule.com This strategy was utilized for the synthesis of malabaricones B and C and provides a convenient pathway to access other members of the family. acs.orgsmolecule.com Another reported method involves the reaction of various phenyl β-ketoesters with ω-aryl alkyl bromides, which is then followed by a decarboxylation step to form the diarylnonanoid backbone. nih.govacs.org
Table 1: Summary of Reported Synthetic Strategies for the Malabaricone Family
| Key Strategy | Description | Target Malabaricones | Key Features |
| Sonogashira Coupling & Hydrogenolysis | A four-step route involving Sonogashira cross-coupling to incorporate diverse aryl groups, followed by a one-pot Pd/C-catalyzed hydrogenation and hydrogenolysis. ajou.ac.kr | Malabaricones A-D | Highly concise, efficient, and divergent; suitable for creating libraries. ajou.ac.kr |
| Cross-Metathesis | An efficient route where cross-metathesis of an allylarene with a terminal alkene is a key step to form the nonane (B91170) chain. acs.org | Malabaricones B & C (extendable to A & D) | Overcame limitations of previous lengthy syntheses. acs.orgacs.org |
| β-Keto Ester Alkylation | Involves the alkylation of a phenyl β-keto ester with an ω-aryl alkyl bromide, followed by hydrolysis and decarboxylation. nih.govacs.org | Malabaricone C Analogues | Versatile for creating analogues with varied substitution patterns. nih.gov |
The development of efficient synthetic protocols has been crucial for advancing the study of malabaricones. A significant achievement is a highly concise and efficient route for accessing malabaricones A–D. ajou.ac.kr This protocol starts from three commercially available building blocks and is completed in four steps. ajou.ac.kr The key features of this approach are the use of Sonogashira cross-coupling to introduce structural diversity in the aryl groups and a Pd/C-promoted concomitant hydrogenation and hydrogenolysis in a single operation to complete the synthesis. ajou.ac.kr This methodology is noted for its advantages, which include a higher product yield, a minimal number of steps, and simpler reaction conditions. barc.gov.in The development of such efficient routes has been essential to provide the larger quantities of malabaricone C needed for its pharmacological profiling, a need that extends to other malabaricones like this compound. acs.orgacs.org
Reported Synthetic Routes for Malabaricones
Rational Design and Synthesis of this compound Analogues
The rational design and synthesis of analogues are central to medicinal chemistry for optimizing lead compounds and performing structure-activity relationship (SAR) studies. nih.gov The simple molecular scaffold of the malabaricones, featuring two aromatic rings connected by an aliphatic chain with a carbonyl group, presents an excellent target for such optimization. nih.govacs.org While extensive analogue synthesis has been reported for malabaricone C, the design principles are directly applicable to this compound. nih.govacs.org These studies have led to the creation of novel series of analogues to investigate the structural requirements for bioactivity and to potentially design more potent compounds. nih.govmedchemexpress.cn
The structural diversification of the malabaricone scaffold is guided by several key design principles aimed at exploring the chemical space and understanding the role of different structural motifs. These principles have been systematically applied in the synthesis of malabaricone C analogues and can be extrapolated for this compound. nih.govacs.org
Modification of the Aliphatic Spacer: The length of the nine-carbon spacer chain connecting the two aryl moieties can be varied. Studies on malabaricone C analogues involved synthesizing derivatives with different chain lengths (e.g., n = 3, 4, 6, 7 methylene (B1212753) units) to assess its impact on bioactivity. nih.gov
Substitution on Aromatic Rings: The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on both the A-ring and B-ring are critical variables. nih.govacs.org Synthetic strategies that allow for the incorporation of structurally diverse aryl groups, such as the Sonogashira cross-coupling, are particularly valuable for this purpose. ajou.ac.kr
Role of the Ketone Moiety: The influence of the carbonyl group on biological activity is a key area of investigation. Analogues have been synthesized where this ketone functionality is removed to determine its necessity for the desired effects. nih.govacs.org
Importance of the Phenyl Ring-B: The contribution of the entire second aromatic ring (ring-B) to the compound's efficacy has been explored by synthesizing derivatives that lack this moiety. nih.gov
The introduction and modification of functional groups are performed to modulate the biological activity of the malabaricone scaffold. A study involving a series of 19 malabaricone C analogues demonstrated that altering functional groups on the aromatic rings, the carbonyl group, or the aliphatic chain length could significantly affect anticancer potential. nih.govbarc.gov.in
One of the most striking findings was that an analogue lacking the carbonyl functionality (ML-20) exhibited a threefold higher antiproliferative effect compared to the natural malabaricone C. acs.orgmedchemexpress.cn The position and number of hydroxyl groups were also found to be important for retaining efficacy. acs.org For instance, the catechol moiety (a 3,4-dihydroxyphenyl group) present in malabaricone C was found to be significant. nih.gov Furthermore, the removal of the entire phenyl ring-B was shown to significantly reduce the anticancer efficacy, highlighting its pivotal role. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights from Malabaricone C Analogues
| Structural Modification | Functional Group(s) Involved | Observation on Bioactivity (Anticancer) |
| Removal of Ketone | Carbonyl (C=O) | An analogue without the ketone (ML-20) showed a 3x increase in potency compared to malabaricone C. acs.orgmedchemexpress.cn |
| Hydroxyl Group Position | Hydroxyl (-OH) | The specific position and number of hydroxyl groups on the aromatic rings play an important role in retaining efficacy. acs.org |
| Spacer Chain Length | Methylene units (-CH₂-) | Altering the length of the aliphatic chain significantly influenced the anticancer potential. nih.govbarc.gov.in |
| Removal of Phenyl Ring-B | Entire Aryl Moiety | Loss of the phenyl ring-B led to a significant reduction in efficacy. nih.gov |
| Methoxy Group Variation | Methoxy (-OCH₃) | A tetramethoxy analogue (ML-1) showed enhanced potency. nih.gov |
Design Principles for Structural Diversification
Derivatization Chemistry for Investigating this compound Biological Interactions
To understand the mechanism of action of a bioactive compound, it is often necessary to identify its direct molecular targets within the cell. Derivatization chemistry provides a powerful tool for this purpose by creating chemical probes that can be used in "pull-down" assays. mdpi.com This involves synthetically modifying the parent compound, such as this compound, to attach a reporter tag (e.g., biotin) via a linker, without significantly disrupting its native bioactivity.
A representative strategy for creating such a probe involves several steps. For example, a biotinylated chemical probe was successfully synthesized to identify the targets of a compound that inhibits virulence factor production in P. aeruginosa. mdpi.com The synthesis began with a precursor molecule to which a linker was attached. This was followed by a coupling reaction, often mediated by a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to attach the biotin (B1667282) molecule. mdpi.com The final step typically involves the deprotection of any protected functional groups to yield the desired probe. mdpi.com
This affinity-based probe can then be incubated with cell lysates. The probe-protein complexes are captured using the high affinity of biotin for streptavidin-coated beads, allowing for the isolation and subsequent identification of the binding proteins by techniques like mass spectrometry. mdpi.com This approach could be applied to this compound to elucidate its biological targets and interaction partners, providing crucial insights into its mechanism of action.
Structural Elucidation and Advanced Analytical Characterization of Malabaricone D
Spectroscopic Analysis for Structural Confirmation
The elucidation of the precise molecular structure of malabaricone-D is accomplished through a suite of spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the compound's atomic connectivity and functional groups. The structural determination is primarily achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.commonash.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, 1D and 2D NMR experiments provide detailed information about the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not extensively detailed in the provided search results, the elucidation of related malabaricones, such as malabaricone C, demonstrates the power of this technique. nih.govresearchgate.net For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the various carbon atoms, including those in the aromatic rings, the alkyl chain, and the carbonyl group. mdpi.com Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the molecule, and HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the final structure. acs.orghueuni.edu.vn
Table 1: Representative NMR Data for Malabaricone Structures
| Compound | Spectroscopy Type | Key Observations |
| Malabaricone A | ¹H-NMR & ¹³C-NMR | Data used for structural elucidation and characterization. researchgate.net |
| Malabaricone B | ¹H-NMR & ¹³C-NMR | Spectroscopic data interpreted for structural confirmation. mdpi.com |
| Malabaricone C | ¹H-NMR & ¹³C-NMR | Used to confirm the structure of the synthesized compound. nih.gov |
| Malabaricone D | ¹H-NMR & ¹³C-NMR | Spectroscopic data interpreted for structural confirmation. mdpi.com |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Molecular Formula Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is indispensable for accurately determining the molecular formula of a compound. mdpi.com This technique measures the mass-to-charge ratio of ions with very high precision. For this compound, HRESI-MS analysis provides the exact mass, which allows for the unambiguous determination of its elemental composition. nih.gov The molecular formula for this compound has been established as C₂₁H₂₈O₆. nih.gov This information is critical and complements the structural fragments identified by NMR to build a complete molecular picture.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties. monash.edumdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorptions for hydroxyl (-OH) groups, a carbonyl (C=O) group from the ketone, and C-H and C=C bonds within the aromatic rings and the alkyl chain. hueuni.edu.vntandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the presence of chromophores, which are the parts of the molecule that absorb light. researchgate.net The aromatic rings and the carbonyl group in this compound constitute its principal chromophores. The UV-Vis spectrum provides information about the extent of conjugation within the molecule. caymanchem.com
Chromatographic Fingerprinting and Identification of this compound
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex plant extracts. These methods are also used to establish a chemical "fingerprint" for quality control and comparative analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Identification and Retention Time Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture. In the analysis of Myristica malabarica extracts, HPLC has been successfully employed to identify and quantify malabaricones, including this compound. researchgate.netresearchgate.net The method relies on the differential partitioning of compounds between a stationary phase (the column) and a mobile phase (the solvent). Each compound travels through the column at a different speed, resulting in a characteristic retention time. For a methanol (B129727) extract of the fruit rind of Myristica malabarica, this compound was identified with a retention time of 36.0 minutes under specific chromatographic conditions. researchgate.netresearchgate.net
Table 2: HPLC Retention Times for Malabaricones
| Compound | Retention Time (min) |
| Malabaricone A | 27.3 researchgate.netresearchgate.net |
| Malabaricone B | 11.9 researchgate.netresearchgate.net |
| Malabaricone C | 8.0 researchgate.netresearchgate.net |
| Malabaricone D | 36.0 researchgate.netresearchgate.net |
Conditions: Detection at 345 nm from a methanol extract of Myristica malabarica fruit rind. researchgate.netresearchgate.net
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) Profiling
For a more comprehensive and highly sensitive analysis, Ultra-High Performance Liquid Chromatography (UHPLC) is coupled with mass spectrometry, specifically Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) detection. jabonline.injabonline.in This hyphenated technique, UHPLC-ESI-QTOF-MS, allows for the rapid separation and identification of phytochemicals in complex mixtures with high resolution and mass accuracy. mdpi.comnih.gov This method has been used to profile the chemical constituents of Myristica dactyloides and confirmed the presence of this compound. jabonline.injabonline.in The UHPLC provides superior separation efficiency compared to conventional HPLC, while the QTOF-MS provides accurate mass data for confident compound identification. nih.gov
Biological Activities of Malabaricone D: Mechanistic Investigations
Anti-Cancer Activity of Malabaricone-D
This compound, a diarylnonanoid compound isolated from the fruit rind of Myristica malabarica, has demonstrated notable anti-cancer properties. Its cytotoxic effects have been evaluated across a range of cancer cell lines, revealing its potential as a therapeutic agent. Research into its mechanisms of action indicates that it can induce programmed cell death, a critical process for eliminating cancerous cells.
Cytotoxicity Profiles Across Various Cancer Cell Lines
The cytotoxic efficacy of this compound has been documented in both hematological and solid tumor cancer cell lines.
Studies have shown that malabaricones, including this compound, are cytotoxic to leukemic cell lines. ijbcp.com Malabaricone-A, a closely related compound, has been shown to be cytotoxic in U937 and MOLT-3 leukemic cell lines. researchgate.netnih.gov This cytotoxicity is mediated through the induction of oxidative stress, which leads to caspase-dependent apoptosis. researchgate.netnih.gov While specific IC50 values for this compound in these cell lines are not detailed in the provided search results, the comparable cytotoxicity of malabaricone-A and -D suggests a similar potential. ijbcp.com
Table 1: Cytotoxicity of Malabaricone-A in Leukemia Cell Lines
| Cell Line | IC50 (µg/ml) |
|---|---|
| U937 | 12.75 ± 0.46 |
| MOLT-3 | 17.20 ± 2.22 |
| CCRF-CEM | 9.72 ± 1.08 |
| K562 | 19.26 ± 0.75 |
Data for Malabaricone-A is presented as a reference for the potential activity of this compound. ijbcp.com
Malabaricones have demonstrated significant cytotoxic activity against several solid tumor cell lines. Malabaricones A, B, C, and D have all been found to be cytotoxic against various lung carcinoma cell lines, including A549. monash.edu For instance, malabaricone A induced cytotoxicity in A549 lung carcinoma cells with an IC50 value of 19.2 ± 4.2 µM. researchgate.net Furthermore, malabaricones have shown promising cytotoxic activity against the MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net Specifically, malabaricone A displayed heightened toxicity towards MDA-MB-231 triple-negative breast cancer cells, with a reported IC50 of 8.81 ± 0.03 μM. rsc.org
Table 2: Cytotoxicity of Malabaricones in Solid Tumor Cell Lines
| Compound | Cell Line | IC50 |
|---|---|---|
| Malabaricone A | A549 (Lung) | 19.2 ± 4.2 µM researchgate.net |
| Malabaricone A | MDA-MB-231 (Breast) | 8.81 ± 0.03 μM rsc.org |
| Malabaricone C | A549 (Lung) | Not specified |
A crucial aspect of an effective anti-cancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Research on malabaricones suggests such a differential sensitivity. For example, malabaricones, including compounds 1-4, exhibited promising cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, while showing only moderate toxicity against normal cells. researchgate.net This selectivity is a significant finding, as it points towards a potentially favorable therapeutic window for these compounds.
Solid Tumor Cell Line Responses to this compound (e.g., A549 Lung Carcinoma, MDA-MB-231 Triple-Negative Breast Cancer, MCF-7 Breast Cancer)
Induction of Programmed Cell Death by this compound
The anti-cancer effects of this compound and its related compounds are largely attributed to their ability to induce programmed cell death, or apoptosis.
Malabaricones mediate their cytotoxic effects in cancer cells by triggering apoptosis through various signaling pathways. Malabaricone-A, for example, induces a redox imbalance in leukemic cells, which in turn initiates a caspase-dependent apoptotic cascade. researchgate.netnih.gov This process involves an increase in reactive oxygen species (ROS), a decrease in glutathione (B108866) peroxidase activity, an increase in cytosolic calcium levels, and depolarization of the mitochondrial membrane. researchgate.netnih.gov These events lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases 9, 8, and 3. researchgate.netnih.gov The activation of these caspases ultimately results in the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to DNA damage and cell death. researchgate.netnih.gov
In breast cancer cells, malabaricone A has been shown to induce apoptosis through both the extrinsic and intrinsic pathways. rsc.org This is evidenced by the increased expression of caspases 3, 8, and 9, as well as the upregulation of key apoptotic proteins like Fas/FasL, TNF/TNFR1, and p53. rsc.org Concurrently, there is a downregulation of several inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP-2, and Livin. rsc.org Furthermore, malabaricone C has been found to induce mitochondrial-dependent apoptosis in cancer cells. acs.org
Apoptotic Pathway Activation
Caspase Cascade Involvement (Caspase 3, 8, 9)
Research has shown that related compounds, such as malabaricone-A, can induce apoptosis through the activation of a caspase cascade. researchgate.netplos.org Studies on similar molecules have demonstrated a significant increase in the activity of caspase-3, caspase-8, and caspase-9. researchgate.netplos.orghbni.ac.in Caspases are a family of protease enzymes that play a crucial role in programmed cell death. Caspase-8 is a key initiator of the extrinsic apoptotic pathway, while caspase-9 is the primary initiator of the intrinsic pathway. Both pathways converge on the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.netplos.orgresearchgate.net The activation of both initiator caspases suggests that these compounds can trigger apoptosis through multiple signaling routes. researchgate.netplos.org
Internucleosomal DNA Fragmentation and Chromatin Condensation
A hallmark of apoptosis is the breakdown of the cell's genetic material. This compound and its analogs have been shown to induce internucleosomal DNA fragmentation, a process where cellular enzymes cleave DNA between nucleosomes, resulting in DNA fragments of characteristic sizes. researchgate.netplos.orgresearchgate.net This fragmentation is often accompanied by chromatin condensation, where the chromatin, a complex of DNA and proteins within the nucleus, becomes tightly packed. researchgate.netplos.orgpacific.edu This condensation is a distinct morphological feature of apoptotic cells and can be visualized using specific dyes. researchgate.netplos.org The process of DNA fragmentation and chromatin condensation signifies irreversible commitment to cell death. mdpi.comurovest.ru
Mitochondrial Membrane Potential (MMP) Loss and Permeabilization
Mitochondria, the powerhouses of the cell, play a central role in the intrinsic pathway of apoptosis. A critical event in this pathway is the loss of the mitochondrial membrane potential (MMP), which is the electrochemical gradient across the inner mitochondrial membrane. thermofisher.comabcam.com Studies on malabaricone compounds have demonstrated their ability to cause a depolarization or loss of the MMP. researchgate.netplos.orgresearchgate.net This loss of MMP is often associated with the permeabilization of the mitochondrial membranes, making them leaky. researchgate.netacs.org This permeabilization can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. researchgate.netplos.orgplos.org
Lysosomal Membrane Permeabilization
Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. The integrity of the lysosomal membrane is crucial for preventing these enzymes from leaking into the cytoplasm and causing cellular damage. Research on malabaricone analogues has indicated that they can induce lysosomal membrane permeabilization (LMP). researchgate.netacs.orgmedchemexpress.com The leakage of lysosomal contents, including proteases like cathepsins, into the cytosol can trigger cell death pathways. researchgate.netdiva-portal.org LMP is considered an early event in the apoptotic process induced by some of these compounds, preceding mitochondrial damage. researchgate.net
Autophagy Modulation and Interplay with Apoptosis
Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. While it is primarily a survival mechanism, under certain conditions, it can also contribute to cell death. Some malabaricone analogues have been identified as autophagy inhibitors. acs.orgmedchemexpress.com The inhibition of autophagy flux, in conjunction with the induction of apoptosis, suggests a complex interplay between these two cell death pathways. The concurrent inhibition of autophagy and induction of apoptosis by these compounds may enhance their cytotoxic effects. acs.orgmedchemexpress.comtandfonline.com
Cellular Redox Imbalance Induced by this compound
Reactive Oxygen Species (ROS) Generation
Malabaricone compounds have been shown to induce a cellular redox imbalance by increasing the generation of reactive oxygen species (ROS). researchgate.netplos.org ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components like DNA, proteins, and lipids. This increase in ROS can trigger an oxidative assault on the cell, leading to a state of oxidative stress. researchgate.netplos.orgcaymanchem.com This oxidative stress is a key mediator of the apoptotic cell death induced by these compounds. researchgate.netplos.org
Interactive Data Tables
Table 1: Effects of Malabaricone Analogs on Apoptotic Markers
| Compound | Caspase Activation | DNA Fragmentation | Mitochondrial Membrane Potential | Lysosomal Membrane Permeabilization |
| Malabaricone-A | ↑ researchgate.netplos.org | Yes researchgate.netplos.org | ↓ researchgate.netplos.org | Not Reported |
| Malabaricone C | Not Directly Reported | Yes researchgate.net | ↓ researchgate.net | Yes researchgate.net |
| ML-20 (Malabaricone C analog) | Yes acs.org | Yes acs.orgmedchemexpress.com | ↓ acs.orgmedchemexpress.com | Yes acs.orgmedchemexpress.com |
↑: Increase, ↓: Decrease
Table 2: Cellular Processes Modulated by Malabaricone Analogs
| Compound | Autophagy Modulation | ROS Generation |
| Malabaricone-A | Not Reported | ↑ researchgate.netplos.org |
| Malabaricone B | Not Directly Reported | ↑ caymanchem.com |
| Malabaricone C | Inhibitor acs.orgmedchemexpress.com | Not Directly Reported |
| ML-20 (Malabaricone C analog) | Inhibitor acs.orgmedchemexpress.com | Not Directly Reported |
↑: Increase
Thiol Depletion and Glutathione Homeostasis
This compound, as part of the malabaricone family of compounds, has been implicated in the modulation of cellular thiol levels, which is crucial for maintaining glutathione homeostasis. Research on the related compound, malabaricone C, has shown that it can significantly reduce cellular thiols in lymphocytes. nih.gov This depletion of thiols is a key aspect of its biological activity. The antioxidant N-acetyl cysteine (NAC) has been shown to restore these cellular thiol levels, which in turn counteracts the inhibitory effects of malabaricone C on T-cell proliferation and cytokine secretion. nih.gov This suggests a direct interaction between the malabaricone structure and thiol-containing molecules like glutathione.
Furthermore, studies on malabaricone C have demonstrated that while it generates reactive oxygen species (ROS), the addition of thiol-containing antioxidants like NAC or glutathione (GSH) can paradoxically enhance the cell death process induced by the compound in cancer cells. researchgate.net This is attributed to two interconnected biochemical mechanisms that are sensitized by the presence of these thiols. researchgate.net The regulation of glutathione homeostasis is a critical function of the NRF2-KEAP1 pathway, which is essential for protecting against diseases characterized by oxidative stress. sci-hub.se The ability of malabaricones to perturb this balance highlights a significant mechanism of their biological action.
DNA Damage Induction by this compound
This compound and its analogs are recognized for their capacity to induce DNA damage, a key mechanism in their anticancer effects. This DNA-damaging potential is a characteristic shared among the malabaricone family.
Research has shown that malabaricone C, a closely related compound, induces DNA double-strand breaks (DSBs) in lung cancer cells. researchgate.net The formation of these DSBs is a critical event that can trigger apoptosis, or programmed cell death. The phosphorylation of H2AX (to form γ-H2AX) is a well-established marker for DNA DSBs, and treatment with malabaricone C has been shown to increase the levels of γ-H2AX. acs.org The induction of DSBs is a significant factor in the cytotoxicity of these compounds against cancer cells. researchgate.net DNA double-strand breaks are considered the most severe form of DNA damage, and if not properly repaired, they can lead to genomic instability and cell death. mdpi.com
The malabaricones, including this compound, have been studied for their nuclease-like activities, which contribute to their ability to cleave DNA. The nuclease activity of these compounds is often dependent on the presence of copper ions. researchgate.netbarc.gov.in This metal-dependent activity allows the compounds to act as chemical nucleases, breaking down the phosphodiester backbone of DNA. The structure of the malabaricone molecule, particularly the substituents on its aromatic rings, influences its DNA cleaving efficiency. researchgate.net For instance, malabaricone C, which possesses a catechol moiety, exhibits significant copper-dependent nuclease activity. hbni.ac.in This activity leads to the fragmentation of DNA, a hallmark of apoptosis. researchgate.netbarc.gov.in
Double-Strand Breaks
Cell Cycle Arrest Mechanisms Elicited by this compound (e.g., Sub-G0/G1 Phase Arrest)
This compound and its related compounds can induce cell cycle arrest, a crucial mechanism for their anti-proliferative effects. Treatment of cancer cells with these compounds often leads to an accumulation of cells in specific phases of the cell cycle, ultimately triggering apoptosis.
Studies on related compounds have demonstrated a significant increase in the sub-G0/G1 cell population following treatment, which is indicative of apoptotic cell death. nih.govmdpi.com For example, treatment with malabaricone C has been shown to cause a significant arrest of cells in the sub-G0 phase. medchemexpress.comkoreamed.org This arrest is often dose-dependent, with higher concentrations leading to a greater percentage of cells in the sub-G0/G1 phase. koreamed.org Flow cytometry analysis is a common method used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify the sub-G0 peak associated with apoptosis. nih.govmdpi.com The induction of cell cycle arrest prevents cancer cells from progressing through their normal division cycle, thereby inhibiting tumor growth.
Anti-Inflammatory Potential of this compound (as part of Malabaricone family)
The malabaricone family of compounds, including this compound, has demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of various inflammatory pathways and the expression of key signaling molecules.
Modulation of Pro-inflammatory Cytokine Expression
Malabaricones have been shown to effectively modulate the expression of pro-inflammatory cytokines. For instance, malabaricone C can suppress the production of key pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. dntb.gov.uaresearchgate.net This suppression of cytokine production is a key indicator of their anti-inflammatory activity.
The mechanism behind this modulation often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. dntb.gov.uanih.gov Malabaricone C has been found to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes. dntb.gov.ua Furthermore, these compounds can also inhibit the phosphorylation of p38 and JNK, which are upstream kinases that can activate NF-κB. researchgate.net By targeting these critical signaling pathways, malabaricones can effectively reduce the inflammatory response.
Inhibition of Key Inflammatory Mediators
This compound, as part of the malabaricone family, has demonstrated the ability to modulate key inflammatory pathways. Research on related compounds like malabaricone C provides insights into the potential mechanisms of this compound. Studies have shown that malabaricone C can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net This inhibition occurs at the transcriptional level, as evidenced by the reduction in both mRNA expression and promoter activities of iNOS and COX-2. researchgate.net The suppression of these enzymes leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively, which are significant mediators of inflammation. nih.gov
Impact on NF-κB Signaling Pathway and Upstream Activators
The anti-inflammatory effects of malabaricones are closely linked to their influence on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. Malabaricone C has been found to inhibit the activation of NF-κB in response to inflammatory stimuli like LPS. nih.govresearchgate.net This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By blocking IκBα degradation, malabaricone C prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, including those for iNOS and COX-2. nih.govresearchgate.net
Furthermore, the regulatory action of malabaricones extends to upstream activators of the NF-κB pathway, such as mitogen-activated protein kinases (MAPKs). Malabaricone C has been shown to inhibit the LPS-induced phosphorylation of p38 and JNK (c-Jun N-terminal kinase), without affecting Akt phosphorylation. researchgate.net In some contexts, malabaricone C's anti-inflammatory action involves the inhibition of the ROS/Akt/IKK/NF-κB signaling pathway. nih.gov Specifically, it has been observed to inhibit LPS-induced Akt phosphorylation by reducing the accumulation of reactive oxygen species (ROS). nih.gov Another related compound, malabaricone A, has been noted to down-regulate the Nrf2 signaling pathway. monash.edu
Redox-Mediated Anti-Inflammatory Effects
The anti-inflammatory properties of malabaricones are also attributed to their ability to modulate cellular redox status. Malabaricone C has been reported to exert anti-inflammatory effects by altering cellular redox states. smolecule.comuni.lu It can suppress the generation of reactive oxygen species (ROS) induced by mitogens in lymphocytes. uni.lu This antioxidant activity contributes to the inhibition of inflammatory signaling pathways. For instance, the inhibition of ROS accumulation by malabaricone C leads to the suppression of the Akt/IKK/NF-κB signaling cascade. nih.gov Additionally, malabaricone C has been shown to induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme, through the activation of the Nrf2 pathway via PI3K/AKT signaling. nih.gov This induction of HO-1 contributes to the suppression of inflammatory responses. nih.gov
Anti-Microbial Activity of this compound (as part of Malabaricone family)
The malabaricone family of compounds, including this compound, has been recognized for its antimicrobial properties. oup.comresearchgate.net
Efficacy Against Bacterial Strains
Members of the malabaricone family have shown activity against various bacterial strains. amazonaws.com Notably, malabaricone B and C have demonstrated efficacy against Staphylococcus aureus and Bacillus subtilis. caymanchem.comcaymanchem.comsemanticscholar.org Malabaricone B, in particular, has been highlighted as a promising bactericidal agent against multidrug-resistant S. aureus (MRSA). nih.govresearchgate.net It exhibits potent and rapid, concentration-dependent killing of S. aureus. oup.comnih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Malabaricones Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Malabaricone B | Staphylococcus aureus | 1 | caymanchem.com |
| Malabaricone B | Bacillus subtilis | 1 | caymanchem.com |
| Malabaricone C | Staphylococcus aureus | 2-32 | caymanchem.com |
Mechanisms of Microbial Cell Membrane Disruption
A key mechanism underlying the antibacterial activity of the malabaricone family is the disruption of the microbial cell membrane. nih.govresearchgate.net This action is similar to that of membrane-puncturing antimicrobial peptides. nih.gov Studies on malabaricone B have shown that it damages the integrity of the S. aureus membrane, leading to the leakage of intracellular components such as ATP. nih.govresearchgate.net The disruption of the bacterial cell membrane is a critical step that ultimately leads to cell death. nih.govresearchgate.net This mechanism of action, which targets the physical structure of the bacterial cell, may make it more difficult for bacteria to develop resistance. openaccessjournals.com
Biofilm Eradication and Inhibition
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously difficult to eradicate and contribute to persistent infections. nih.gov Malabaricones have shown the ability to combat these resilient structures. Malabaricone B has been found to be effective in eradicating preformed biofilms of S. aureus. oup.comnih.gov Furthermore, malabaricone C has been reported to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with its quorum-sensing system. acs.org
Table 2: Biofilm Activity of Malabaricones
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Malabaricone B | Biofilm eradication | Staphylococcus aureus | oup.comnih.gov |
Other Investigated Bioactivities of this compound
Beyond its more extensively studied properties, this compound has been evaluated for other potential therapeutic applications. These investigations have explored its effects against protozoan parasites and nematodes, revealing a spectrum of activity that varies significantly compared to its structural analogs.
Anti-Leishmanial Effects
The search for new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, has led to the investigation of various natural compounds. One study specifically assessed the antipromastigote activity of diarylnonanoids isolated from the fruit rind of Myristica malabarica, including this compound, against Leishmania donovani, the causative agent of visceral leishmaniasis. cabidigitallibrary.orgjocpr.com
In this research, the activity of malabaricones A, B, C, and D was evaluated using an MTS-PMS assay to determine their half-maximal inhibitory concentration (IC50). cabidigitallibrary.org The findings indicated that this compound exhibited poor antipromastigote activity, with an IC50 value greater than 50 µg/mL. jocpr.com In contrast, its structural counterparts, malabaricone-A and malabaricone-B, demonstrated significantly more potent activity with IC50 values of 16 µg/mL and 22 µg/mL, respectively. jocpr.combrill.com The activity of malabaricone-C was moderate, with an IC50 of 27 µg/mL. jocpr.com This suggests that the specific structural features of this compound are less conducive to potent anti-leishmanial action compared to other malabaricones. jocpr.com
Table 1: Anti-Leishmanial Activity of Malabaricones against Leishmania donovani Promastigotes
| Compound | IC50 (µg/mL) | Potency |
|---|---|---|
| Malabaricone-A | 16 | High |
| Malabaricone-B | 22 | High |
| Malabaricone-C | 27 | Moderate |
| This compound | >50 | Poor |
Nematocidal Activity against Toxocara canis
Toxocara canis, a parasitic roundworm found in canids, is responsible for the zoonotic disease toxocariasis in humans, where migrating larvae can cause visceral and ocular larva migrans. msdvetmanual.comresearchgate.net Research into natural nematocides has examined compounds from the Myristica genus.
While extracts from Myristica malabarica, the source of malabaricones, have shown nematocidal properties, research has primarily highlighted the efficacy of malabaricone-C. brill.combrill.com Studies have identified malabaricone-C as a potent larvicidal agent against the second-stage larvae of Toxocara canis, exhibiting a minimum larvicidal concentration (MLC) of 6-10 µM. cabidigitallibrary.orgjocpr.com However, specific investigations into the direct nematocidal or larvicidal activity of this compound against Toxocara canis are not extensively reported in the scientific literature. Broader studies on the methanol (B129727) extract of M. malabarica fruit rinds have confirmed nematocidal activity against other nematodes, such as the pine wood nematode Bursaphelenchus xylophilus, where malabaricones A, B, and C were identified as the active principles. brill.com The specific contribution or efficacy of this compound in these activities was not detailed, and its potential as a targeted nematocidal agent against T. canis remains to be elucidated.
Table 2: Reported Nematocidal Activity of a Related Malabaricone against Toxocara canis
| Compound | Target Organism | Measurement | Finding |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
| malabaricone-A |
| malabaricone-B |
| malabaricone-C |
Structure Activity Relationship Sar Studies and Molecular Modeling of Malabaricone D
Influence of Aromatic Ring Substitutions on Bioactivity (e.g., Hydroxyl and Methoxy (B1213986) Groups)
The substitution patterns on the aromatic rings of malabaricones are a primary determinant of their biological activity. Studies involving the modification of hydroxyl (–OH) and methoxy (–OCH3) groups have demonstrated significant impacts on the compounds' efficacy.
The resorcinol (B1680541) moiety in ring A is a common feature among malabaricones. researchgate.net However, the functional groups on the second aromatic ring (B-ring) are particularly crucial. For instance, the presence of a catechol group (two adjacent hydroxyl groups) in the B-ring of malabaricone C is linked to significantly higher Cu(II)-dependent nuclease activity and cytotoxicity against certain cancer cell lines when compared to its analogs. publicationslist.org The inactivity of malabaricone A and malabaricone D in terms of nuclease activity suggests that the resorcinol group alone does not contribute to this specific biological function. publicationslist.org
Interestingly, the conversion of hydroxyl groups to methoxy groups has been shown to enhance anticancer activity in some cases. acs.org This modification can alter the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, which in turn affects its interaction with biological targets. acs.orgnih.gov The specific positioning of these groups is also vital; for example, electrophilic aromatic substitution on heterocyclic aromatic compounds like pyrrole (B145914) favors the 2-position, highlighting the influence of ring structure on reactivity and substitution patterns. youtube.com
Impact of Aliphatic Chain Length and Functionality
The aliphatic chain that links the two aromatic rings in diarylnonanoids like malabaricones also plays a significant role in their bioactivity. Research on malabaricone C derivatives has shown that the length of this spacer is critical for its anticancer properties. acs.org
Furthermore, the introduction or removal of functional groups within the chain, such as a carbonyl group, can dramatically alter bioactivity. For example, a malabaricone analogue lacking the carbonyl functionality near the A-ring demonstrated a more than threefold increase in anticancer potential compared to malabaricone C. acs.org This enhancement may be due to altered flexibility or hydrogen bonding capacity, allowing for improved binding to target proteins. acs.org
Comparative SAR Analysis Across Malabaricone A, B, C, and D
Comparing the structures and activities of malabaricones A, B, C, and D provides a clearer understanding of the specific structural requirements for their various biological effects. These four compounds differ primarily in the substitution on their B-ring. researchgate.net
Malabaricone A: The B-ring is unsubstituted. researchgate.net
Malabaricone B: Possesses one phenolic hydroxyl group in the B-ring. researchgate.net
Malabaricone C: Features two adjacent phenolic hydroxyl groups (a catechol moiety) in the B-ring. researchgate.net
Malabaricone D: Contains a methylenedioxy group on the B-ring, where the hydroxyl groups are effectively blocked. researchgate.net
| Compound | B-Ring Substitution | Key Bioactivity Notes |
| Malabaricone A | Unsubstituted Phenyl | Active against Leishmania donovani promastigotes; lacks significant Cu(II)-dependent nuclease activity. publicationslist.orgresearchgate.net |
| Malabaricone B | Monohydroxyphenyl | Shows potent activity against S. aureus; less Cu(II)-dependent nuclease activity than Malabaricone C. publicationslist.orgnih.gov |
| Malabaricone C | Dihydroxyphenyl (Catechol) | Exhibits superior Cu(II)-dependent nuclease activity and cytotoxicity; also possesses anti-inflammatory and nematocidal properties. publicationslist.orgresearchgate.netnih.gov |
| Malabaricone D | Methylenedioxyphenyl | Inactive in Cu(II)-dependent nuclease assays, indicating the importance of free hydroxyl groups for this activity. publicationslist.org |
Structure-Activity Relationships for Nuclease Activity
The ability of malabaricones to function as nuclease agents is highly dependent on their structure. A comparative study demonstrated a clear SAR for this activity:
Malabaricone C: Showed the most significant Cu(II)-dependent nuclease activity. Its catechol moiety is crucial for binding Cu(II) and facilitating DNA cleavage. publicationslist.org
Malabaricone B: With only one hydroxyl group on the B-ring (a partially methylated catechol derivative), it exhibited weaker nuclease activity than malabaricone C. publicationslist.org
Malabaricone A and D: Were found to be inactive as nuclease agents. publicationslist.org This confirms that the resorcinol moiety in ring A does not contribute to this activity and that the free hydroxyl groups of the catechol system in malabaricone C are indispensable. publicationslist.org
Structure-Activity Relationships for Nematocidal Activity
Malabaricones have also been evaluated for their activity against nematodes. Studies have shown that both malabaricone A and malabaricone C possess strong nematocidal activity. nih.gov The synthesis and testing of various diarylnonanone analogs revealed that a p-hydroxy group on the B-ring resulted in the strongest activity, comparable to the natural malabaricones A and C. nih.gov This indicates that while the catechol structure of malabaricone C is potent, a single hydroxyl group in the para position can also confer significant nematocidal effects. The presence of the aromatic B-ring itself appears to be important, as analogues lacking it were inactive. researchgate.net
In Silico Approaches for SAR Elucidation
Computational methods, or in silico approaches, are increasingly used to elucidate the SAR of malabaricones and guide the design of new, more potent analogues. vulcanchem.comresearchgate.net Molecular docking, a key in silico technique, predicts how a ligand (like a malabaricone) binds to the active site of a target protein. pharmascigroup.useuropeanreview.org
These studies have provided insights into the binding of malabaricones to various targets. For example, molecular docking analyses revealed that malabaricone A has a strong binding affinity for several proteins involved in apoptosis. vulcanchem.com Similarly, malabaricones B and C have been docked against the main protease of SARS-CoV-2, showing low binding energies that suggest potential inhibitory activity. researchgate.netresearchgate.net
Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex in a biological environment. nih.gov These computational tools help to rationalize the observed SAR by visualizing the specific interactions—such as hydrogen bonds and hydrophobic interactions—between the malabaricone and its target. accscience.com This allows researchers to understand, at a molecular level, why certain functional groups or structural features enhance or diminish biological activity, thereby facilitating the rational design of new therapeutic agents. nih.govpharmascigroup.us
Molecular Docking Studies with Identified Biological Targets
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for malabaricone-D by identifying its interactions with key protein targets. In silico analyses have focused on targets involved in inflammatory and protective pathways, such as Nuclear Factor kappa B (NF-κB) and the Pregnane X receptor (PXR), which are implicated in hepatoprotection. researchgate.net
Research indicates that among several active constituents isolated from Myristica malabarica, this compound demonstrates a notable binding affinity for the NF-κB receptor (PDB ID: 1VKX). researchgate.net The docking studies revealed that this compound exhibited the lowest binding energy for the NF-κB receptor compared to other related compounds from the same source, suggesting it is a strong candidate for targeting this pathway. researchgate.net The binding energy is a critical parameter in molecular docking, where a more negative value typically indicates a more stable and favorable interaction between the ligand and the protein.
The interactions are primarily characterized by hydrogen bonds formed between the ligand and the amino acid residues within the receptor's active site. researchgate.net These studies utilized software such as Chem Sketch for ligand design and Open Babel for file format conversion to prepare the molecules for docking simulations. researchgate.net
The table below summarizes the binding energies of this compound and other compounds from M. malabarica with their respective biological targets, as identified in docking studies. researchgate.net
| Compound | Target Receptor | PDB ID | Binding Energy (kcal/mol) |
| This compound | Nuclear Factor kappa B (NF-κB) | 1VKX | -9.13 |
| Malabaricone-A | Nuclear Factor kappa B (NF-κB) | 1VKX | -8.45 |
| Malabaricone-B | Nuclear Factor kappa B (NF-κB) | 1VKX | -8.84 |
| Malabaricone-C | Nuclear Factor kappa B (NF-κB) | 1VKX | -8.76 |
| Biochanin A | Pregnane X receptor | 1ILG | -9.04 |
| Prunetin | Pregnane X receptor | 1ILG | -8.65 |
| Data sourced from in silico analysis of active constituents from Myristica malabarica. researchgate.net |
Molecular Dynamics Simulations for Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are a standard computational method used to assess the physical movements of atoms and molecules in the complex over time. This technique provides a deeper understanding of the stability of the predicted ligand-receptor binding. An MD simulation can confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment that mimics physiological conditions. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues are analyzed to determine the stability of the complex.
While molecular dynamics simulations have been effectively used to confirm the binding stability of related compounds like malabaricone-B and malabaricone-C with their respective targets, such as soluble epoxide hydrolase, specific and detailed molecular dynamics simulation studies for this compound were not available in the reviewed scientific literature. researchgate.netucl.ac.uk Therefore, while docking studies strongly predict a favorable interaction with targets like NF-κB, further validation of the binding stability of the this compound complex through dedicated MD simulations is a necessary step for future research.
Advanced Methodologies and Technological Applications in Malabaricone D Research
Cell-Based Assays for Biological Activity Evaluation
Cell-based assays are fundamental in determining the physiological and cytotoxic effects of malabaricone-D on various cell lines. These assays provide crucial data on cell health, proliferation, and the processes leading to cell death.
Cell Viability and Proliferation Assays (e.g., MTT, MTS)
Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS ({3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)}-2H-tetrazolium) are colorimetric assays used to assess cell metabolic activity. youtube.com As the metabolic activity is often proportional to the number of viable cells, these assays are widely used to measure cytotoxicity and cell proliferation. In these assays, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding a colored formazan (B1609692) product that can be quantified by spectrophotometry. youtube.com
Research has utilized these methods to evaluate the cytotoxic effects of this compound. For instance, studies on the U937 and MOLT-3 leukemic cell lines have employed MTS assays to determine the concentration of the compound that inhibits cell growth by 50% (IC50). researchgate.net The principle involves incubating the cells with varying concentrations of the compound, followed by the addition of the MTS reagent. researchgate.net The resulting color change is measured to determine the percentage of cell viability relative to untreated control cells. researchgate.net
Cytotoxicity of Malabaricone Derivatives in Leukemic Cell Lines
| Compound | Cell Line | IC50 (µg/mL) after 48h |
|---|---|---|
| Malabaricone-A | U937 | 15.0 |
| Malabaricone-A | MOLT-3 | 12.5 |
| Malabaricone-B | U937 | >40 |
| Malabaricone-C | U937 | >40 |
| This compound | U937 | >40 |
Flow Cytometry for Cell Cycle and Apoptosis Analysis (Sub-G1, Annexin V)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In this compound research, it is instrumental in elucidating the compound's effects on the cell cycle and apoptosis (programmed cell death).
To analyze the cell cycle, cells are stained with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI). fluorofinder.com The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). fluorofinder.com An increase in the sub-G1 population is indicative of apoptotic cells with fragmented DNA. hbni.ac.in
Apoptosis can also be detected using Annexin V staining. fluorofinder.com In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. fluorofinder.com Annexin V, a protein with a high affinity for phosphatidylserine, is fluorescently labeled and used to identify these apoptotic cells via flow cytometry. fluorofinder.com Studies on related compounds like malabaricone-A have shown that it can induce apoptosis, which is detectable by an externalization of phosphatidylserine. researchgate.netplos.org
Reactive Oxygen Species Quantification Assays (e.g., DCF Assay)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules or, at high levels, cause cellular damage. nih.gov The DCF assay is commonly used to quantify intracellular ROS levels. abcam.com This assay utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF). abcam.commdpi.com In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured by flow cytometry or fluorescence microscopy. researchgate.netabcam.com
Research on malabaricone-A, a structurally similar compound, has demonstrated its ability to increase ROS levels in leukemic cell lines, suggesting a pro-oxidant mechanism contributing to its cytotoxicity. researchgate.netplos.orgnih.gov This was measured by flow cytometry using CM-H2DCFDA, a chloromethyl derivative of H2DCFDA. researchgate.net
Mitochondrial Function Assessment (e.g., JC-1 Staining)
Mitochondria play a crucial role in cell life and death, and their functional integrity is often assessed by measuring the mitochondrial membrane potential (ΔΨm). biotium.com The JC-1 dye is a lipophilic, cationic dye that is commonly used for this purpose. biotium.comthermofisher.com In healthy cells with a high ΔΨm, JC-1 forms aggregates within the mitochondria that emit red fluorescence. thermofisher.comdojindo.com However, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. thermofisher.comdojindo.com The ratio of red to green fluorescence provides a measure of mitochondrial depolarization, a key indicator of mitochondrial dysfunction. thermofisher.com
Studies have shown that compounds like malabaricone-A can cause depolarization of the mitochondrial membrane, an event that precedes apoptosis. researchgate.netplos.org This is typically measured by flow cytometry after staining the cells with JC-1. researchgate.net
Molecular Biology Techniques for Pathway Elucidation
To understand the specific molecular pathways affected by this compound, researchers employ various molecular biology techniques. These methods allow for the examination of changes in protein expression that are indicative of cellular stress responses.
Western Blotting for Protein Expression Analysis (e.g., ER Stress Proteins)
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. researchgate.net This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.
In the context of malabaricone research, Western blotting can be used to investigate the induction of the endoplasmic reticulum (ER) stress response. The ER is responsible for protein folding and modification, and the accumulation of unfolded or misfolded proteins triggers a state of stress. cellsignal.cnresearchgate.net Key protein markers of ER stress include GRP78 (glucose-regulated protein 78), PERK (PKR-like endoplasmic reticulum kinase), and eIF2α (eukaryotic initiation factor 2 alpha). researchgate.netplos.org For instance, an increase in the expression of these proteins following treatment with a compound would suggest that it induces ER stress, which can lead to apoptosis. plos.orgfrontiersin.org
Gene Expression Profiling
Gene expression profiling is a powerful method for simultaneously monitoring the expression of thousands of genes to understand the broad cellular response to a compound. While specific gene expression profiling studies on this compound are not yet prevalent in published literature, research on its analogue, malabaricone-C, highlights the potential of this technique. Studies have suggested that malabaricone-C may influence the expression of genes related to metabolic pathways, such as lipogenesis and gluconeogenesis, pointing toward a need for more detailed transcriptomic analysis. nih.gov Research has also shown that malabaricone C can inhibit the DNA binding of NF-κB, a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. ias.ac.innih.govuni.lu
The application of RNA-sequencing and microarray analysis to this compound would be invaluable for elucidating its mechanism of action. By identifying which genes and cellular pathways are upregulated or downregulated upon treatment, researchers can build a comprehensive picture of its biological effects, discover potential therapeutic targets, and identify biomarker signatures.
Table 1: Application of Gene Expression Analysis in Malabaricone-C Research
| Technique/Analysis | Compound | Finding/Observation | Potential Implication for this compound Research |
|---|---|---|---|
| Gene Expression Analysis | Malabaricone-C | Suggested to influence genes related to lipogenesis and gluconeogenesis. nih.gov | Elucidating effects on metabolic syndrome pathways. |
| DNA Binding Assay | Malabaricone-C | Inhibited DNA binding of NF-κB transcription factor. ias.ac.innih.gov | Understanding anti-inflammatory and anti-cancer mechanisms. |
Imaging Techniques for Cellular Insights
Fluorescence Microscopy for Organelle Integrity
Fluorescence microscopy is a cornerstone technique for visualizing specific cellular components and processes, including the health and integrity of organelles. In the context of the malabaricone family, it has been instrumental in demonstrating how these compounds induce cell death by targeting organelles, particularly mitochondria.
Research on malabaricone-C has effectively used fluorescence microscopy to monitor mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. researchgate.netresearchgate.net In these studies, cells are treated with the compound and then stained with a fluorescent dye like JC-1. acs.orghbni.ac.in This dye accumulates in healthy mitochondria, emitting a red fluorescence. acs.org However, when the mitochondrial membrane potential is compromised—a key event in early apoptosis—the dye remains in the cytoplasm in its monomeric form, emitting green fluorescence. acs.org Studies on malabaricone-C and its analogues consistently show a time- and dose-dependent increase in green fluorescence, providing clear visual evidence of mitochondrial damage and the initiation of an apoptotic cascade. researchgate.netacs.orghbni.ac.in
Table 2: Assessment of Mitochondrial Integrity using Fluorescence Microscopy
| Compound Studied | Fluorescent Probe | Observation | Interpretation |
|---|---|---|---|
| Malabaricone-C / ML-20 | JC-1 | Shift from red to green fluorescence. acs.orghbni.ac.in | Loss of mitochondrial membrane potential (ΔΨm). researchgate.netacs.org |
Scanning Electron Microscopy (SEM) for Cell Morphology and Membrane Damage
Scanning Electron Microscopy (SEM) offers high-resolution imaging of surface topography, making it an ideal tool for examining changes in cell morphology and membrane integrity following compound treatment. frontiersin.orgtesisenred.net This technique has been powerfully applied to malabaricone-B (identified as NS-7 in a 2023 study) to reveal its bactericidal mechanism against the pathogen Staphylococcus aureus. nih.gov
SEM analysis showed that untreated S. aureus cells displayed a normal, intact morphology. nih.gov In stark contrast, bacteria exposed to malabaricone-B exhibited severely damaged and irregular cell wall structures. nih.govresearchgate.net The images captured numerous lysed cells, cellular debris, and evidence of the leakage of intracellular components, confirming that malabaricone-B exerts its rapid bactericidal activity by causing catastrophic damage to the bacterial cell membrane. nih.govresearchgate.net
Table 3: SEM Observations of Malabaricone-B's Effect on S. aureus Morphology
| Condition | Observation | Interpretation |
|---|---|---|
| Untreated S. aureus | Intact, spherical morphology. nih.gov | Healthy, undamaged cells. |
| S. aureus + Malabaricone-B | Numerous lysed cells, irregular cell walls, cellular debris, leakage of contents. nih.govresearchgate.net | Severe membrane damage leading to cell death. |
Confocal Microscopy
Confocal microscopy enhances standard fluorescence imaging by eliminating out-of-focus light, providing sharper images and the ability to create 3D reconstructions of cellular structures. This technique has been widely used to investigate the cellular effects of various malabaricones.
In studies with malabaricone-B, confocal microscopy with a LIVE/DEAD viability kit was used to complement SEM findings. It showed a predominance of red-stained (dead) bacterial cells after treatment, confirming a destructive effect on membrane integrity. nih.govresearchgate.net For malabaricone-A, laser scanning confocal microscopy was employed to visualize nuclear events in apoptosis, revealing chromatin condensation in treated leukemic cells stained with DAPI. plos.org Furthermore, research on malabaricone-C and its analogues has utilized confocal microscopy to track complex processes such as autophagic flux (using mCherry-GFP-LC3 reporters) and the early apoptotic event of phosphatidylserine translocation (using Annexin V-FITC). acs.org It has also been used to study the distribution of sphingomyelin (B164518) on the plasma membrane in the presence of malabaricone C. researchgate.net
Advanced Spectroscopic Techniques for Cellular Interactions
Surface-Enhanced Raman Spectroscopy (SERS) for DNA Interaction and Cellular Internalization
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that can detect molecules at very low concentrations, making it a powerful tool for studying drug-biomolecule interactions directly within a cellular environment. researchgate.net
A landmark 2024 study on malabaricone-A demonstrated the utility of SERS in confirming its mechanism of action in triple-negative breast cancer cells. rsc.org While other methods indicated apoptosis, the SERS analysis provided direct molecular evidence of DNA fragmentation, a key hallmark of this process. rsc.orgvulcanchem.com This application shows the potential of SERS to move beyond observing cellular effects and toward detecting specific molecular events, like the cleavage of phosphodiester bonds in the DNA backbone, as they occur.
While not yet reported for this compound, SERS holds immense promise for future research. The technique could be used to investigate if this compound directly binds to DNA and to characterize the nature of this interaction. Furthermore, by tagging the molecule or using label-free approaches, SERS could potentially be used to track the cellular internalization of this compound, revealing its pathway into the cell and its ultimate subcellular destination.
Emerging Research Frontiers and Future Perspectives for Malabaricone D
Development of More Potent and Selective Malabaricone-D Analogues
The core structure of malabaricones, characterized by two aromatic rings linked by a nine-carbon chain, offers a versatile scaffold for synthetic modification. acs.orgmdpi.com Researchers are actively exploring the synthesis of malabaricone analogues to enhance their potency and selectivity. For instance, studies on malabaricone C analogues have shown that modifications to the hydroxyl groups and the ketone moiety can significantly influence their anticancer activity. acs.orgnih.gov One analogue, ML-20, which lacks a carbonyl group, demonstrated a threefold higher antiproliferative effect than the natural malabaricone C in human breast adenocarcinoma cells. nih.gov This suggests that similar strategic modifications to the this compound structure could yield analogues with superior therapeutic profiles. The goal is to create derivatives that exhibit heightened efficacy against specific disease targets while minimizing off-target effects.
Targeted Delivery Strategies for this compound (e.g., Organelle Targeting)
To maximize the therapeutic impact and minimize potential systemic toxicity, targeted delivery strategies are crucial. These strategies aim to deliver the drug specifically to the site of action, such as diseased cells or tissues. ijper.orgresearchgate.net Nanotechnology-based drug delivery systems, including nanoparticles, are a promising approach. nih.govmdpi.com These nanocarriers can be engineered to encapsulate this compound and accumulate at tumor sites through the enhanced permeability and retention (EPR) effect. nih.gov
Furthermore, active targeting can be achieved by decorating the surface of these nanocarriers with ligands, such as antibodies, that specifically bind to receptors overexpressed on cancer cells. nih.gov An even more refined approach is organelle targeting, which aims to deliver the compound to specific subcellular compartments like mitochondria or lysosomes. nih.gov For example, research on other compounds has demonstrated the feasibility of using engineered proteins to rupture the membranes of specific organelles. nih.gov Given that some malabaricone analogues have been shown to induce mitochondrial membrane potential loss and lysosomal membrane permeabilization, developing strategies to specifically target these organelles with this compound could significantly enhance its efficacy. nih.gov
Synergistic Combinations with Existing Therapeutic Modalities
Combining this compound with existing therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. elifesciences.org For example, studies on malabaricone B have shown synergistic effects when combined with antibiotics like daptomycin (B549167) and gentamicin (B1671437) against multidrug-resistant Staphylococcus aureus. nih.govresearchgate.net Similarly, combining this compound with conventional chemotherapeutic drugs could potentially lower the required doses of each agent, thereby reducing toxicity and side effects. Research has shown that some drug combinations can amplify the therapeutic effect against fungal infections and cancer. elifesciences.org Investigating the synergistic potential of this compound with various cancer therapies, including chemotherapy, radiation, and immunotherapy, is a critical area for future research.
Exploration of Novel Molecular Targets and Signaling Pathways
While the precise molecular mechanisms of this compound are not fully elucidated, research on related malabaricones provides valuable insights. Malabaricone C, for instance, has been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer. researchgate.net It also induces DNA damage and activates cell death pathways involving p38 and JNK protein kinases. researchgate.nethbni.ac.in Malabaricone A has been found to impact the MAPK and PI3K/AKT signaling pathways in lymphoma cells. nih.gov
Further research is needed to identify the specific molecular targets of this compound. Understanding its interactions with key cellular proteins and signaling pathways will be instrumental in elucidating its mechanism of action and identifying potential biomarkers for patient selection. This could involve techniques like affinity chromatography and mass spectrometry to pull down and identify binding partners.
Overcoming Isolation Challenges Through Synthetic Advancement
The isolation of malabaricones from their natural source, Myristica malabarica, can be a tedious and low-yielding process. researchgate.netresearchgate.net The close chemical similarity between the different malabaricone compounds further complicates their separation and purification. researchgate.net To ensure a consistent and scalable supply for extensive preclinical and potential clinical studies, the development of efficient and robust synthetic routes is essential. numberanalytics.commdpi.combeilstein-journals.org
Integration of Omics Technologies in this compound Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-wide understanding of the cellular response to this compound treatment. humanspecificresearch.orgnih.gov These high-throughput methods can generate vast datasets to identify the genes, proteins, and metabolic pathways that are modulated by the compound. nih.govyoutube.com
For example, transcriptomic analysis (like RNA-sequencing) can reveal changes in gene expression patterns, while proteomics can identify alterations in protein levels and post-translational modifications. humanspecificresearch.org Metabolomics can shed light on the metabolic reprogramming induced by this compound. nih.gov Integrating these multi-omics datasets can help to construct a detailed picture of the compound's mechanism of action, identify novel therapeutic targets, and discover biomarkers for predicting treatment response. humanspecificresearch.org
Translational Research Avenues (Preclinical Stage)
Before this compound can be considered for human trials, extensive preclinical evaluation is necessary to establish its efficacy and safety in relevant disease models. nih.gov This involves in vivo studies in animal models of specific diseases, such as cancer or inflammatory conditions. These studies are critical for determining the compound's pharmacokinetic and pharmacodynamic properties.
Q & A
Q. How to design a robust SAR study for this compound analogs?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., hydroxyl group methylation, ring expansion). Test each analog in a panel of assays (e.g., antimicrobial, anticancer). Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity. Validate key analogs via in vivo efficacy models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
